molecular formula C6H4FNO2 B1296461 2-Fluoroisonicotinic acid CAS No. 402-65-3

2-Fluoroisonicotinic acid

Cat. No.: B1296461
CAS No.: 402-65-3
M. Wt: 141.1 g/mol
InChI Key: JMPFWDWYGOWUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridinecarboxylic Acid Derivatives in Contemporary Chemistry

Pyridinecarboxylic acids and their derivatives are a class of heterocyclic compounds that are omnipresent in both natural and synthetic chemistry. They form the core structure of many essential biomolecules, including vitamins and alkaloids, and are integral to the development of pharmaceuticals, agrochemicals, and dyes. researchgate.nete-bookshelf.de The nitrogen atom in the pyridine (B92270) ring and the carboxylic acid group provide multiple sites for chemical modification, allowing for the synthesis of a diverse array of functional molecules.

Overview of Fluorinated Heterocycles in Academic and Industrial Contexts

The introduction of fluorine into heterocyclic compounds has become a pivotal strategy in modern chemistry. tandfonline.com Fluorine's high electronegativity and small size can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. researchgate.nettandfonline.com Consequently, fluorinated heterocycles are extensively utilized in the pharmaceutical and agrochemical industries to develop more effective and safer products. researchgate.nete-bookshelf.dewiley-vch.de They are also crucial in materials science for creating advanced polymers and other materials with unique properties. researchgate.netnih.gov

Historical Context of 2-Fluoroisonicotinic Acid Research

The exploration of fluorinated pyridine derivatives, including this compound, gained momentum in the mid-20th century, driven by the quest for novel therapeutic agents. The formal documentation of this compound in chemical databases, such as its registration with the Chemical Abstracts Service (CAS) number 402-65-3, marked its recognition as a distinct chemical entity with potential for broader applications. Early research focused on understanding the influence of the fluorine atom on the chemical behavior of the pyridine ring system, which led to the development of reliable synthetic methods.

Scope and Objectives of Current Research Trajectories

Contemporary research on this compound is multifaceted. A significant area of investigation involves its application in medicinal chemistry as a scaffold for developing new antimicrobial and anticancer agents. In materials science, it is being explored as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with tailored properties for applications such as gas adsorption and luminescence. researchgate.net Furthermore, there is ongoing research into its use in developing advanced materials for electronic applications, including perovskite solar cells, where it can enhance efficiency and stability. bohrium.com The development of fluorine-18 (B77423) labeled derivatives of this compound for use in positron emission tomography (PET) imaging is another active and promising research front. nih.gov

Chemical Properties of this compound

PropertyValue
Molecular Formula C6H4FNO2
Molecular Weight 141.10 g/mol
CAS Number 402-65-3
Appearance White to off-white crystalline powder cymitquimica.comtcichemicals.com
Melting Point 161-165 °C chemicalbook.com
Solubility Moderately soluble in water and organic solvents cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPFWDWYGOWUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323069
Record name 2-Fluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-65-3
Record name 2-Fluoroisonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 402-65-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-pyridinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2 Fluoroisonicotinic Acid and Its Analogues

Synthesis of Deuterated and Isotopically Labeled 2-Fluoroisonicotinic Acid for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools in medicinal chemistry and for studying reaction mechanisms. The introduction of deuterium can alter a molecule's metabolic profile by strengthening the carbon-hydrogen bond (the kinetic isotope effect), potentially leading to a longer biological half-life. nih.gov

The synthesis of deuterated this compound can be achieved through several methods. One common approach is a direct hydrogen-deuterium (H/D) exchange reaction, where the parent molecule is treated with a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst like palladium on carbon (Pd/C). nih.gov This can lead to the exchange of specific protons on the aromatic ring. Another strategy involves a "bottom-up" synthesis using deuterated starting materials. princeton.edu For instance, a deuterated pyridine (B92270) precursor could be carried through the synthetic sequence to yield the final labeled product. The choice of method depends on the desired position and level of deuterium incorporation.

Green Chemistry Principles in this compound Synthesis

Green chemistry is a philosophical approach to chemical synthesis that aims to minimize or eliminate the use and generation of hazardous substances. sphinxsai.com The application of its 12 principles is crucial for developing sustainable manufacturing processes. sigmaaldrich.commsu.edu

In the context of this compound synthesis, these principles can be applied in several ways:

Prevention: Designing synthetic routes that minimize waste generation from the outset is preferable to treating waste after it has been created. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu For example, addition reactions are inherently more atom-economical than substitution reactions.

Less Hazardous Chemical Syntheses: Utilizing and generating substances that have little to no toxicity to human health and the environment. This includes choosing safer reagents and avoiding toxic solvents. sphinxsai.com

Catalysis: The use of catalytic reagents (as in palladium-catalyzed carbonylation) is superior to stoichiometric reagents, as catalysts are used in small amounts and can be recycled, reducing waste. sigmaaldrich.com

Design for Energy Efficiency: Minimizing the energy requirements of chemical processes is important for both environmental and economic reasons. Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave synthesis, contributes to this goal. sigmaaldrich.com

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. While challenging for many aromatic systems, research into biomass-derived feedstocks is an active area. sphinxsai.com

Scalable Production Methods and Process Optimization

Translating a laboratory-scale synthesis to large-scale industrial production presents significant challenges, including ensuring safety, consistency, and cost-effectiveness. Process optimization is key to developing a robust and scalable method for producing this compound.

Modern approaches to scalable production often involve moving from traditional batch processing to continuous flow manufacturing. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages. These include superior heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates at any given time, and improved product consistency. This approach is particularly well-suited for managing highly exothermic or rapid reactions. The development of a scalable process also relies on a deep understanding of reaction kinetics and thermodynamics, often aided by process analytical technology (PAT) and Design of Experiments (DoE) to identify optimal reaction conditions.

FeatureBatch ProcessingContinuous Flow Processing
Scale Limited by vessel sizeScalable by extending run time
Heat Transfer Poor (surface area to volume ratio decreases with scale)Excellent (high surface area to volume ratio)
Safety Higher risk due to large volumes of reagentsInherently safer with small reaction volumes
Consistency Potential for batch-to-batch variabilityHigh consistency and reproducibility
Process Control Manual or automated control of bulk parametersPrecise control of reaction parameters (temp, pressure, time)
Footprint Large, requires multiple large vesselsCompact, smaller equipment footprint

This table provides a comparison between traditional batch processing and modern continuous flow manufacturing.

Derivatization and Functionalization of 2 Fluoroisonicotinic Acid

Synthesis and Characterization of Carboxylic Acid Derivatives

The carboxylic acid group at the C-4 position of the pyridine (B92270) ring is a primary site for derivatization, readily undergoing reactions to form esters, amides, and hydrazides. These transformations are fundamental in creating compounds with altered solubility, reactivity, and biological activity.

2-Fluoroisonicotinic acid can be converted to its corresponding esters and amides through various standard synthetic methodologies. The carboxylic acid functionality allows for derivatization into these compounds, which are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals.

Esterification: The formation of esters from this compound can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. Another common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting 2-fluoroisonicotinoyl chloride hydrochloride can then be reacted with an alcohol in the presence of a base, such as triethylamine, to yield the desired ester.

Amidation: Similar to esterification, amidation can be carried out by activating the carboxylic acid group. The use of coupling agents is a prevalent strategy. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an amide bond between this compound and a primary or secondary amine. Alternatively, the acid chloride intermediate can be reacted with an amine to produce the corresponding amide. These reactions are typically performed in an inert solvent and may require a base to neutralize the hydrochloric acid byproduct. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity.

The successful synthesis of these derivatives is confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide detailed information about the molecular structure.

A particularly significant derivative of this compound is its hydrazide, especially the radiolabeled version, 2-[¹⁸F]-fluoroisonicotinic acid hydrazide. This compound has been synthesized and evaluated for its potential in medical imaging.

The synthesis of 2-[¹⁸F]-fluoroisonicotinic acid hydrazide is a multi-step process that begins with a nucleophilic displacement reaction. The process typically starts with a precursor such as ethyl-2-(trimethylammonium)-isonicotinate. The radioisotope, [¹⁸F]fluoride, is introduced via a nucleophilic substitution reaction on this precursor. A phase transfer catalyst, such as Kryptofix 222, is used to facilitate the reaction in an organic solvent like acetonitrile. This step yields the intermediate fluorinated ethyl ester, ethyl 2-[¹⁸F]-fluoroisonicotinate.

Table 1: Synthesis Overview of 2-[¹⁸F]-Fluoroisonicotinic Acid Hydrazide

Step Reactants Reagents/Catalysts Product
Fluorination Ethyl-2-(trimethylammonium)-isonicotinate, [¹⁸F]Fluoride Kryptofix 222, Acetonitrile Ethyl 2-[¹⁸F]-fluoroisonicotinate

Introduction of Amine and Halogen Substituents on the Pyridine Ring

Further functionalization of the this compound scaffold can be achieved by introducing additional substituents onto the pyridine ring. The electronic nature of the pyridine ring, influenced by the fluorine atom and the carboxylic acid group, directs the position of these substitutions.

5-Amino-2-fluoroisonicotinic acid, also known as 5-amino-2-fluoropyridine-4-carboxylic acid, is a valuable building block in the synthesis of various bioactive molecules. The presence of the amino group provides a handle for further chemical modifications, such as acylation, alkylation, or diazotization reactions, allowing for the creation of a diverse range of analogues. The unique fluorine atom in its structure can enhance the biological activity of the resulting compounds.

The synthesis of 5-amino-2-fluoroisonicotinic acid analogues can be approached through various synthetic routes. One common strategy involves the nitration of a suitable pyridine precursor, followed by reduction of the nitro group to an amine. For instance, the synthesis of 2-amino-5-fluoropyridine (B1271945) has been achieved from 2-aminopyridine (B139424) through a sequence of nitration, amino group protection (acetylation), nitro group reduction, diazotization, a Schiemann reaction for fluorination, and finally deprotection. A similar strategy could be adapted for the synthesis of 5-amino-2-fluoroisonicotinic acid, starting from an appropriately substituted pyridine carboxylic acid.

The introduction of other halogens, such as bromine, onto the pyridine ring of this compound creates derivatives with altered electronic properties and provides a site for further cross-coupling reactions. An example of such a derivative is 5-fluoro-2-bromoisonicotinic acid.

A synthetic method for this compound starts from 2,5-dibromopyridine. In this process, a displacement reaction is carried out to prepare 5-fluoro-2-bromopyridine. This intermediate is then subjected to a hydroxylation reaction to generate the final product, 5-fluoro-2-bromoisonicotinic acid. This method is described as being simple, efficient, and safe for production. The introduction of a bromine atom provides a versatile handle for further functionalization through reactions like Suzuki or Sonogashira couplings, which are powerful tools for carbon-carbon bond formation.

Modifications at the Fluorine Position: Strategies for Difluoromethoxy Analogues

While the fluorine atom at the 2-position is a defining feature of this compound, modifications at this position can lead to novel analogues with potentially improved properties. One such modification is the replacement of the fluorine atom with a difluoromethoxy group (-OCF₂H). The compound 2-(difluoromethoxy)isonicotinic acid is a known derivative.

The synthesis of difluoromethoxy analogues of pyridines can be challenging. General strategies for the difluoromethylation of pyridine rings have been developed. One approach involves the temporary dearomatization of the pyridine ring to create reactive intermediates that can then react with reagents containing difluoromethyl groups. Another method for the synthesis of N-difluoromethylated pyridines uses ethyl bromodifluoroacetate as the fluorine source in a transition metal-free process. For the specific synthesis of 2-(difluoromethoxy) derivatives, a common strategy involves the reaction of a 2-hydroxypyridine (B17775) precursor with a difluorocarbene source.

Table 2: List of Chemical Compounds

Compound Name
This compound
2-[¹⁸F]-Fluoroisonicotinic acid hydrazide
5-Amino-2-fluoroisonicotinic acid
2-Fluoro-5-bromoisonicotinic acid
2-(Difluoromethoxy)isonicotinic acid
Ethyl-2-(trimethylammonium)-isonicotinate
Kryptofix 222
Acetonitrile
Hydrazine (B178648) hydrate (B1144303)
Ethyl 2-[¹⁸F]-fluoroisonicotinate
Thionyl chloride
N,N-dimethylformamide
Triethylamine
N,N'-dicyclohexylcarbodiimide
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
1-hydroxybenzotriazole
2-aminopyridine
2,5-dibromopyridine
5-fluoro-2-bromopyridine
Ethyl bromodifluoroacetate

Rational Design of Novel this compound Derivatives for Enhanced Bioactivity

The strategic modification of the this compound scaffold is a key area of research in the development of new therapeutic agents. By applying principles of rational drug design, scientists aim to create novel derivatives with improved biological activity, selectivity, and pharmacokinetic properties. This process involves a deep understanding of the structure-activity relationships (SAR), where specific chemical modifications to the parent molecule are correlated with changes in its biological effects.

The isonicotinic acid framework, a pyridine ring with a carboxylic acid at the 4-position, is a well-established pharmacophore found in numerous bioactive compounds. The introduction of a fluorine atom at the 2-position can significantly alter the electronic properties of the pyridine ring, influencing its ability to interact with biological targets. This substitution can enhance binding affinity, improve metabolic stability, and increase cell permeability.

Rational design strategies for this compound derivatives often focus on several key areas of the molecule for modification:

The Carboxylic Acid Group: This functional group is a primary site for derivatization. Conversion to esters, amides, or hydrazides can modulate the compound's polarity, solubility, and ability to form hydrogen bonds with target proteins. These modifications can also influence the compound's metabolic fate.

The Pyridine Ring: While the fluorine at the 2-position is a defining feature, further substitutions on the pyridine ring can be explored to fine-tune the electronic and steric properties of the molecule.

Linker Moieties: In many drug design strategies, the this compound core is used as a building block that is connected to other pharmacophores via various linker groups. The nature and length of these linkers are critical for optimizing the spatial orientation of the molecule within the binding site of a biological target.

The ultimate goal of this rational design process is to develop derivatives with enhanced potency against specific biological targets, such as enzymes or receptors, while minimizing off-target effects. This often involves an iterative process of designing, synthesizing, and biologically evaluating new compounds, with the data from each cycle informing the design of the next generation of derivatives.

Detailed Research Findings

While extensive research on a wide range of this compound derivatives with detailed SAR data is not broadly available in the public domain, studies on structurally related isonicotinic acid and nicotinic acid derivatives provide valuable insights into the principles of their rational design. These studies often focus on developing agents with antimicrobial, anti-inflammatory, or anticancer activities.

For instance, research on isonicotinic acid hydrazides has a long history, with isoniazid (B1672263) being a frontline drug for the treatment of tuberculosis. The rational design of new hydrazide derivatives often involves modifying the substituent attached to the hydrazide nitrogen. These modifications aim to overcome drug resistance and improve the activity spectrum. Quantitative structure-activity relationship (QSAR) studies on 2-substituted isonicotinic acid hydrazides have suggested that the reactivity of the pyridine nitrogen atom is crucial for their biological activity.

In the realm of anti-inflammatory agents, derivatives of nicotinic acid have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. The design of these compounds often involves creating hydrazide derivatives with various aromatic and heterocyclic moieties.

The following interactive data tables summarize hypothetical research findings based on the principles of rational drug design applied to this compound derivatives, illustrating how different structural modifications could influence their bioactivity.

Table 1: Hypothetical Anticancer Activity of this compound Amide Derivatives

This table illustrates the potential impact of different amide substituents on the anticancer activity of this compound derivatives against a hypothetical cancer cell line. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDAmide Substituent (R)Target EnzymeIC50 (µM)
FA-001 -NH2Kinase A15.2
FA-002 -NH-CH3Kinase A10.8
FA-003 -NH-CH2-PhKinase A5.1
FA-004 -NH-(4-chlorophenyl)Kinase A2.5
FA-005 -N(CH3)2Kinase A> 50

Table 2: Hypothetical Antimicrobial Activity of this compound Ester Derivatives

This table shows the potential effect of varying the ester group on the antimicrobial activity of this compound derivatives against a hypothetical bacterial strain. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound IDEster Group (R)Bacterial StrainMIC (µg/mL)
FE-001 -CH3Staphylococcus aureus64
FE-002 -CH2CH3Staphylococcus aureus32
FE-003 -CH2CH2CH3Staphylococcus aureus16
FE-004 -CH(CH3)2Staphylococcus aureus32
FE-005 -C(CH3)3Staphylococcus aureus> 128

Medicinal Chemistry and Pharmaceutical Research Applications of 2 Fluoroisonicotinic Acid

2-Fluoroisonicotinic Acid as a Core Building Block in Drug Discovery

The utility of this compound as a foundational element in the synthesis of pharmaceutically relevant compounds is well-documented. Its structure, featuring a reactive carboxylic acid group and a pyridine (B92270) ring activated by an electronegative fluorine atom, allows for diverse chemical modifications.

Precursors for Complex Heterocyclic Compounds in Pharmaceutical Development

This compound serves as a key starting material for the assembly of more intricate heterocyclic systems. chemimpex.com The presence of multiple functional groups enables its use in various coupling and condensation reactions to construct novel molecular architectures. For instance, it has been employed in the synthesis of imidazo-pyridazine derivatives, which are investigated as inhibitors of casein kinase 1 delta/epsilon, enzymes implicated in various cellular processes. googleapis.com In one documented synthetic pathway, this compound is reacted with specific amine intermediates in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds, a crucial step in building the larger, biologically active molecule. googleapis.com This adaptability makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery campaigns. Furthermore, it is a component in the synthesis of antibacterial heterocyclic compounds, underscoring its role in developing new treatments for bacterial infections. google.com

Influence of Fluorine on Biological Activity and Metabolic Stability in Drug Candidates

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The carbon-fluorine bond is exceptionally strong, which can significantly increase the metabolic stability of a drug by blocking sites that are otherwise susceptible to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes. This often leads to improved pharmacokinetic properties, such as a longer half-life.

Exploration of Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating the scaffold's versatility in targeting different disease areas.

Investigations into Anti-Tuberculosis Agents Derived from this compound Hydrazide

One of the most significant applications of this scaffold has been in the development of agents against Mycobacterium tuberculosis. This compound hydrazide (2-F-INH), a direct analog of the frontline anti-tuberculosis drug isoniazid (B1672263) (INH), has been a subject of considerable research. nih.gov Like INH, 2-F-INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG). nih.gov Once activated, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov

Studies have been conducted using a radiolabeled version, 2-[18F]-fluoroisonicotinic acid hydrazide, with positron emission tomography (PET) to noninvasively study the drug's distribution and accumulation in infected tissues. nih.gov These imaging studies have shown that the compound rapidly accumulates at sites of infection, including within necrotic pulmonary lesions. nih.gov This pathogen-specific accumulation makes it a valuable tool for understanding drug pharmacokinetics in situ and for developing new imaging probes to monitor tuberculosis. nih.gov

PropertyIsoniazid (INH)This compound Hydrazide (2-F-INH)
Mechanism Prodrug, inhibits mycolic acid synthesisProdrug, presumed to inhibit mycolic acid synthesis
Activation Requires activation by mycobacterial KatG enzymeRequires activation by mycobacterial KatG enzyme
Application Frontline anti-tuberculosis drugInvestigational agent and PET imaging probe
Spectrum Narrow, primarily Mycobacterium tuberculosisNarrow, specific accumulation in mycobacteria

Anticancer Research and Oncology Applications of this compound Derivatives

The exploration of isonicotinic acid derivatives in oncology has yielded promising results, with some compounds showing cytotoxic activity against various cancer cell lines. While research specifically detailing the anticancer effects of this compound derivatives is an emerging area, related structures have been investigated. For instance, ruthenium(II) complexes incorporating isoniazid-derived ligands have been synthesized and evaluated for their cytotoxicity in human cancer cell lines, including melanoma (A375), alveolar adenocarcinoma (A549), epidermoid carcinoma (A431), and breast cancer (MDA-MB 231). mdpi.com These organometallic compounds demonstrated moderate to high cytotoxic activity, indicating that isonicotinic acid-based structures can serve as effective ligands for delivering metal centers to cancer cells to induce cell death. mdpi.com Other studies on different heterocyclic derivatives, such as furopyridones, have also shown potent cytotoxic effects against esophageal cancer cell lines, further highlighting the potential of pyridine-based scaffolds in cancer therapy. mdpi.com

Antimicrobial Efficacy Studies of Isonicotinic Acid Derivatives

Beyond tuberculosis, derivatives of isonicotinic acid have been explored for broader antimicrobial properties. Studies have shown that various analogs exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. researchgate.net While specific data on non-tuberculous antimicrobial activity for this compound derivatives is limited, the general class of fluorinated quinolone and cinnoline (B1195905) carboxylic acids, which share structural similarities, are known to have potent antibacterial activity. nih.gov Research into other related heterocyclic structures, such as 2-thiohydantoin (B1682308) and 2-quinolone hybrids, has also demonstrated bacteriostatic activity, with some effects enhanced by blue light activation. mdpi.com Similarly, certain flavonoid derivatives have shown inhibitory effects against pathogenic bacteria. mdpi.com The investigation into the antifungal potential of various carboxylic acid derivatives is also an active area of research, with some compounds showing efficacy against fungi like Candida albicans. nih.govmdpi.com

Compound ClassOrganism(s)Observed Activity
Isonicotinic Acid Analogs researchgate.netS. aureus, B. subtilis, E. coliAntibacterial
Ruthenium(II) Complexes mdpi.comA375, A549, A431, MDA-MB 231 cancer cellsCytotoxic
Fluorinated Cinnoline Carboxylic Acids nih.govVarious bacteriaAntibacterial
2-Aminobenzoic Acid Derivatives mdpi.comCandida albicansAntifungal, Antibiofilm
Dihydropyridine Carboxylic Acids mdpi.comHCT-15 colorectal cancer cellsCytotoxic

Mechanistic Studies of Biological Interactions

Understanding how a molecule interacts with biological targets is fundamental to drug discovery. While direct and extensive mechanistic studies on this compound are not widely published, research on closely related analogs provides significant insights into its potential biological activities.

Research has demonstrated that derivatives of nicotinic acid, a structural isomer of isonicotinic acid, can function as enzyme inhibitors. For instance, 2-fluoronicotinic acid has been identified as an inhibitor of nicotinate (B505614) phosphoribosyltransferase (NAPRT), an enzyme involved in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.com This inhibition is crucial as the NAD+ pool is essential for cell survival, and its disruption is a promising therapeutic strategy, particularly in oncology. mdpi.com In a screening of various nicotinic acid analogs, 2-fluoronicotinic acid was confirmed as a NAPRT inhibitor with a reported Ki value in the micromolar range. mdpi.com While this finding pertains to the nicotinic acid isomer, it strongly suggests that this compound could exhibit similar inhibitory activity against NAPRT or other enzymes in the NAD+ metabolic pathway.

The mechanism of such inhibition can vary. For example, in the case of NAPRT, some nicotinic acid analogs act as competitive inhibitors, binding to the same active site as the natural substrate, nicotinic acid. mdpi.com Others have been shown to be noncompetitive or mixed inhibitors. mdpi.com The precise mechanism for this compound would require dedicated enzymatic assays.

While specific receptor binding studies for this compound are not extensively detailed in the available literature, the broader class of nicotinic acid derivatives has been shown to interact with various receptors. For example, certain thionicotinic acid derivatives have demonstrated vasorelaxant properties, suggesting interaction with receptors in the vascular endothelium. mdpi.com

Table 1: Inhibitory Activity of 2-Substituted Nicotinic Acid Analogs against NAPRT
CompoundEnzyme TargetInhibition Constant (Ki)Inhibition Mechanism
2-Fluoronicotinic AcidNicotinate Phosphoribosyltransferase (NAPRT)149 - 348 µMNoncompetitive or Mixed
2-Hydroxynicotinic AcidNicotinate Phosphoribosyltransferase (NAPRT)215 µMCompetitive
2-Aminonicotinic AcidNicotinate Phosphoribosyltransferase (NAPRT)149 - 348 µMNoncompetitive or Mixed

The identification and validation of biological targets are critical steps in the drug discovery pipeline. Chemical probes, which are modified versions of a bioactive compound, are instrumental in this process. mskcc.org These probes are typically designed to include a reactive group for covalent modification of the target and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation. mskcc.org

While the development of chemical probes based on the this compound scaffold is a theoretically sound approach for identifying its cellular targets, specific examples of such probes and their application in target identification and validation are not extensively documented in the scientific literature. The general strategy would involve synthesizing a derivative of this compound that retains its biological activity while incorporating a photoaffinity label and a tag for enrichment. This probe could then be used in cell lysates or living cells to covalently label its binding partners, which can subsequently be identified by techniques such as mass spectrometry.

Radiopharmaceutical Development Utilizing 2-[18F]-Fluoroisonicotinic Acid Hydrazide

The positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is widely used in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. The hydrazide derivative of this compound has been successfully radiolabeled with ¹⁸F to create a PET tracer with diagnostic potential.

2-[¹⁸F]-Fluoroisonicotinic acid hydrazide has been synthesized and evaluated as a potential PET imaging agent, particularly for the detection of bacterial infections. nih.govnih.gov The synthesis involves a nucleophilic displacement reaction on a suitable precursor, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the desired radiolabeled hydrazide. nih.gov In vitro studies have shown that this radiotracer is retained by bacterial cells, such as S. pneumoniae. nih.gov Preclinical studies in mice with induced E. coli infections demonstrated positive localization of the tracer at the site of infection.

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The biodistribution of 2-[¹⁸F]-fluoroisonicotinic acid hydrazide has been investigated in normal mice. nih.gov These studies provide crucial information on the clearance of the radiotracer from the body and its accumulation in various organs, which is vital for interpreting PET images and assessing the suitability of the tracer for clinical applications. Dynamic PET imaging in Mycobacterium tuberculosis-infected mice has shown that 2-[¹⁸F]-fluoroisonicotinic acid hydrazide is extensively distributed and rapidly accumulates at sites of infection, including necrotic pulmonary lesions. researchgate.net

Table 2: Biodistribution of 2-[18F]-Fluoroisonicotinic Acid Hydrazide in Normal CBA/J Mice (% Injected Dose per Gram)
Organ5 min30 min60 min
Blood1.5 ± 0.30.8 ± 0.10.5 ± 0.1
Heart1.2 ± 0.20.6 ± 0.10.4 ± 0.1
Lungs1.0 ± 0.20.5 ± 0.10.3 ± 0.1
Liver2.5 ± 0.41.8 ± 0.31.5 ± 0.2
Kidneys3.0 ± 0.52.5 ± 0.42.0 ± 0.3

Structure-Activity Relationship (SAR) Studies for Therapeutic Optimization

Structure-activity relationship (SAR) studies are a fundamental aspect of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. While comprehensive SAR studies specifically on this compound are limited, research on related isonicotinic acid hydrazide derivatives provides valuable insights.

For instance, SAR studies on a series of nicotinic acid hydrazides have been conducted to explore their antitubercular activity. mdpi.com These studies revealed that the lipophilicity of the derivatives is a crucial factor for their antimycobacterial efficacy. mdpi.com The incorporation of a fluorine atom, as in this compound, can significantly alter the electronic properties and lipophilicity of the molecule, thereby influencing its biological activity. The electron-withdrawing nature of fluorine can affect the pKa of the pyridine nitrogen and the carboxylic acid group, which in turn can impact target binding and pharmacokinetic properties.

A patent for pyrimidine (B1678525) and pyridine compounds with Bruton's tyrosine kinase (BTK) inhibitory activity includes derivatives of 2-fluoronicotinic acid, suggesting that the fluoro-substituted pyridine core is a viable scaffold for developing kinase inhibitors. google.com The specific substitutions on the nicotinic acid core were shown to be critical for potent BTK inhibition. google.com

The general principles of SAR suggest that modifications to the this compound scaffold could be systematically explored to optimize its therapeutic potential. Key areas for modification would include the carboxylic acid group (e.g., conversion to amides, esters, or hydrazides) and substitution at other positions on the pyridine ring. Such studies would be instrumental in developing more potent and selective therapeutic agents based on the this compound core.

Applications in Materials Science and Catalysis

2-Fluoroisonicotinic Acid as a Ligand in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of ligand is crucial as it dictates the structure, porosity, and functionality of the resulting MOF. This compound has been identified as a useful building block in this context. atomfair.com

The incorporation of fluorine atoms into the organic linkers of MOFs is a strategic approach to tailor their properties. rsc.org Fluorinated ligands, such as this compound, can influence the formation of different crystalline phases and modify the chemical environment of the pores within the MOF structure. rsc.org The electron-withdrawing nature of fluorine can affect the coordination chemistry with metal centers and lead to the formation of novel network topologies. rsc.orgrsc.org

The synthesis of MOFs using fluorinated carboxylic acid ligands typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are dissolved in a solvent and heated in a sealed container. cdu.edu.au Even slight variations in synthesis conditions like temperature or reactant ratios can lead to different MOF structures when using fluorinated linkers. rsc.org The rigid backbone and defined coordination sites of ligands like this compound contribute to the formation of stable and porous frameworks. atomfair.comossila.com For example, the reaction of 2-fluoro-1,3,5-benzene-tricarboxylic acid with a copper salt under varying conditions resulted in three distinct MOF structures, highlighting the influence of the fluorinated ligand on the synthetic outcome. rsc.org

MOFs are highly promising materials for gas separation and storage due to their high porosity, large surface areas, and tunable pore sizes. rsc.org The introduction of fluorine atoms into the MOF structure by using ligands like this compound can significantly enhance their performance in gas separation applications. researchgate.netrsc.org

Fluorination of the pore surfaces can create specific interactions with certain gas molecules, leading to improved selectivity. researchgate.net The polarity and size of the pores can be fine-tuned, which is a critical factor for separating gases with similar physical properties. rsc.orgscitepress.org For instance, fluorinated MOFs have shown great potential in carbon dioxide capture and the separation of hydrocarbons. researchgate.netresearchgate.net The unique physicochemical traits of fluorinated MOFs play a dominant role in their gas storage and separation capabilities. researchgate.net While specific separation data for a MOF built exclusively with this compound is not detailed in the available literature, the general principles of F-MOFs strongly suggest their utility. The presence of the fluorine atom and the nitrogen atom of the pyridine (B92270) ring in this compound can create a unique chemical environment within the pores, potentially leading to high selectivity for specific gases like CO2. researchgate.net

Role in Novel Materials Development

Beyond MOFs, this compound plays a role in the development of other advanced materials, particularly in the field of optoelectronics.

The incorporation of this compound can influence the electronic and optical properties of materials. This is particularly evident in its application in perovskite solar cells, where it has been shown to improve the optical properties of the perovskite layer. chemicalbook.com The presence of carboxyl and pyridine functional groups allows for strong interaction with the material's surface, which can in turn regulate crystal growth and reduce defects that hinder performance. chemicalbook.com This modification leads to suppressed non-radiative recombination, a key factor for enhancing the optical and electronic performance of semiconductor materials. chemicalbook.com

One of the most significant recent applications of this compound is as a passivation agent for interfacial modification in perovskite solar cells (PSCs). chemicalbook.com Defects at the interfaces within these solar cells are a major cause of efficiency loss and instability. chemicalbook.com

Researchers have employed this compound to treat the interface between the perovskite active layer and the charge transport layers. chemicalbook.com The carboxyl (COOH) group and the pyridine group in the molecule can interact strongly with uncoordinated lead (Pb2+) ions, which are common defect sites in perovskite films. chemicalbook.com This interaction passivates the defects, reducing non-radiative recombination and improving charge transport across the interface. chemicalbook.com This strategy has led to a significant enhancement in the power conversion efficiency (PCE) of n-i-p type PSCs.

Table 1: Performance of Perovskite Solar Cells With and Without this compound (2-FINA) Treatment
DevicePower Conversion Efficiency (PCE)Reference
Untreated (Control)17.13% chemicalbook.com
Treated with 2-FINA20.92% chemicalbook.com

Furthermore, the treatment with this compound has been shown to significantly improve the long-term stability of the solar cells, particularly their resistance to moisture. chemicalbook.com

Catalytic Applications in Organic Synthesis

This compound is also recognized for its role as a catalyst in organic reactions. chemicalbook.com Its acidic nature, combined with the electronic effects of the fluorine atom and the pyridine ring, allows it to facilitate various chemical transformations. It also serves as an important starting material for the synthesis of more complex fluorinated compounds. chemicalbook.com

While specific, detailed mechanisms of its catalytic activity are not extensively documented in the provided sources, its utility is noted. In a related context, the parent compound, isonicotinic acid, has been used as a ligand to support a cobalt phthalocyanine (B1677752) complex on a TiO2 surface, creating a photocatalyst for the degradation of benzene. growingscience.com This demonstrates that the isonicotinic acid moiety can act as an effective bridging ligand to anchor catalytic complexes to surfaces, which is crucial for heterogeneous catalysis. growingscience.com This suggests a potential role for this compound in similar applications, where its electronic properties could further modulate the catalytic activity of the metal center.

Ligand Design for Homogeneous and Heterogeneous Catalysis

This compound serves as a versatile ligand in the construction of both discrete molecular complexes for homogeneous catalysis and extended network structures for heterogeneous catalysis.

Homogeneous Catalysis

While specific applications of this compound in homogeneous catalysis are not extensively documented in publicly available research, its structural features suggest potential utility. In a homogeneous catalyst, the ligand sphere around a central metal ion is crucial for tuning reactivity, selectivity, and stability. The fluorine atom in this compound is strongly electron-withdrawing. This property can modulate the electron density at the metal center, thereby influencing the catalytic cycle. For instance, in oxidation catalysis, a more electron-deficient metal center can be more reactive. The defined structure of metal complexes with this compound could also provide steric controls that influence the selectivity of a catalytic transformation.

Heterogeneous Catalysis

In heterogeneous catalysis, this compound is particularly relevant as a linker molecule for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are crystalline solids where metal ions or clusters are connected by organic ligands, creating a porous structure with a high surface area. The catalytic activity of these materials often stems from the metal nodes acting as Lewis acid sites or from functional groups on the organic linkers.

This compound is an ideal candidate for a linker in MOFs due to its ability to coordinate with metal centers through both the pyridine nitrogen and the carboxylate oxygen atoms. The fluorine substitution can enhance the thermal and chemical stability of the resulting framework. Furthermore, fluorine-substituted isonicotinic acid derivatives have been successfully used to construct MOFs with transition metals and lanthanides. The presence of the fluorine atom can also influence the gas adsorption properties of the MOF, which is a critical factor in gas-phase catalytic reactions. By creating a framework with specific pore sizes and chemical functionalities, MOFs based on this compound can be designed to act as shape-selective catalysts.

The table below summarizes the potential roles of this compound in catalyst design.

Type of CatalysisRole of this compoundPotential Advantages
Homogeneous Ancillary ligand in metal complexes- Electronic tuning of the metal center via the inductive effect of fluorine.- Steric control over the catalytic pocket.
Heterogeneous Organic linker in MOFs and coordination polymers- Formation of robust, porous frameworks.- Creation of Lewis acid and base sites.- Enhanced thermal and chemical stability.- Modification of gas adsorption properties.

Application in CO2 Activation Reactions

The capture and conversion of carbon dioxide (CO2) into valuable chemicals is a critical area of research aimed at mitigating climate change. The activation of the chemically stable CO2 molecule is the first and often most challenging step in its conversion.

While direct catalytic applications of this compound for CO2 activation are still an emerging area of research, its use in the construction of MOFs presents a promising avenue. MOFs are considered excellent candidates for CO2 capture and catalysis due to their high porosity, large surface area, and tunable chemical properties.

The mechanism of CO2 activation by MOFs often involves the interaction of the CO2 molecule with both Lewis acidic sites (the metal centers) and Lewis basic sites within the framework. A MOF constructed with this compound as a linker would inherently possess such sites: the metal nodes would act as Lewis acids, and the pyridine nitrogen atoms of the ligand could serve as Lewis bases. This cooperative interaction can facilitate the bending of the linear CO2 molecule, making it more susceptible to subsequent chemical transformations, such as cycloaddition reactions with epoxides to form cyclic carbonates.

The fluorine atom on the ligand could further enhance the affinity of the MOF for CO2 through favorable electrostatic interactions, potentially leading to higher CO2 uptake capacity. Research on fluorinated MOFs has shown that the introduction of fluorine can indeed influence gas sorption properties. Therefore, MOFs incorporating this compound are theoretically promising materials for the heterogeneous catalysis of CO2 conversion reactions.

The potential steps for CO2 activation using a hypothetical MOF based on this compound are outlined below:

StepDescriptionRole of this compound-based MOF
1. Adsorption The CO2 molecule enters the porous structure of the MOF.The fluorinated ligand may enhance the affinity for and uptake of CO2.
2. Activation The CO2 molecule interacts with the active sites of the MOF.Lewis acidic metal centers and Lewis basic pyridine nitrogen sites cooperatively bind and polarize the CO2 molecule.
3. Reaction The activated CO2 reacts with a co-substrate (e.g., an epoxide).The ordered porous structure can provide size and shape selectivity for the reaction.
4. Desorption The product molecule detaches from the active site.The catalyst is regenerated for the next cycle.

Agrochemical and Industrial Applications

Development of Agrochemicals from 2-Fluoroisonicotinic Acid Derivatives

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals. sigmaaldrich.comossila.com Derivatives of this compound are part of a broader class of isonicotinic acid compounds that have been explored for various agrochemical applications, including enhancing plant defenses and acting as insecticides.

Derivatives of isonicotinic acid have been identified as effective inducers of Systemic Acquired Resistance (SAR) in plants. SAR is a natural defense mechanism that provides long-lasting, broad-spectrum resistance to a variety of pathogens, including fungi, bacteria, and viruses. nih.govmdpi.com

Research has demonstrated that certain isonicotinic acid derivatives can activate the SAR pathway. For example, N-cyanomethyl-2-chloroisonicotinamide (NCI), a derivative of 2-chloroisonicotinic acid, has been shown to induce a broad range of disease resistance in both tobacco and rice. nih.gov Similarly, 2,6-dichloroisonicotinic acid is another well-characterized inducer of SAR. nih.gov These compounds are believed to trigger signaling downstream of salicylic (B10762653) acid (SA), a key hormone in the plant immune response. nih.gov The effectiveness of these derivatives in different plant species suggests the existence of common components in the disease resistance mechanisms of both monocotyledonous and dicotyledonous plants. nih.gov

While studies specifically detailing the 2-fluoro derivative are less common, the established activity of its chlorinated counterparts highlights the potential of the isonicotinic acid scaffold in developing agents that stimulate a plant's innate immunity. nih.govresearchgate.net Research into amide derivatives of isonicotinic acid has shown they can be more biologically active than the parent acids, achieving up to a 92% induction of plant resistance in some studies. researchgate.net

Table 1: Efficacy of Isonicotinic Acid Derivatives as Plant Resistance Inducers

Compound/Derivative ClassPlant SpeciesPathogen ExamplesMechanism of ActionReference
N-cyanomethyl-2-chloroisonicotinamide (NCI)Tobacco, RiceBacteria, Fungi, VirusesInduces Systemic Acquired Resistance (SAR) nih.gov
2,6-dichloroisonicotinic acidTobacco, Cucumber, ArabidopsisColletotrichum lagenarium, Alternania sp.Induces Systemic Acquired Resistance (SAR) nih.govresearchgate.net
Amide derivatives of isonicotinic acidNot specifiedViral infectionsInduces plant immunity; enhances biological activity researchgate.net

Nicotinic acid and its derivatives have a long history in insecticide development, with nicotine (B1678760) itself being one of the earliest known plant-based insecticides. jocpr.com The pyridine (B92270) nucleus in these compounds is crucial for their toxic effect on insects. jocpr.com Researchers have synthesized and tested various derivatives, including nicotinic acid hydrazides and related hydrazones, to develop new insecticidal agents.

In one study, nicotinoyl hydrazine (B178648) was synthesized from methyl nicotinate (B505614) and then condensed with various substituted aldehydes to create a series of arylidene derivatives. jocpr.com Several of these compounds showed promising insecticidal activity against significant agricultural pests, including:

Green peach aphid (Myzus persicae)

American bollworm (Helicoverpa armigera)

Maize weevil (Sitophilus zeamais) jocpr.com

Related research into diacylhydrazine and acylhydrazone derivatives has also yielded compounds with strong insecticidal properties. mdpi.com These compounds have demonstrated high mortality rates against larvae of the beet armyworm (Spodoptera exigua), diamondback moth (Plutella xylostella), cotton bollworm (Helicoverpa armigera), and cabbage caterpillar (Pieris rapae). mdpi.com The results indicated that some of the synthesized compounds had insecticidal activity comparable or superior to commercial reference compounds like tebufenozide (B1682728) and metaflumizone. mdpi.com

Table 2: Insecticidal Activity of Nicotinic Acid Hydrazide and Related Derivatives

Compound TypeTarget PestsEfficacyReference
Nicotinoyl hydrazine arylidene derivativesGreen peach aphid, American bollworm, Maize weevilPromising activity observed jocpr.com
Diacylhydrazine & Acylhydrazone derivativesBeet armyworm, Diamondback moth, Cotton bollworm, Cabbage caterpillarMortality rates exceeding 95% for some compounds at 10 mg/L mdpi.com

Utilization as a Building Block in Industrial Processes (e.g., Dyes, Polymers)

This compound serves as a valuable fluorinated building block in synthetic chemistry. sigmaaldrich.comtcichemicals.com Chemical building blocks are relatively small, structurally diverse molecules that act as precursors for the assembly of more complex molecular structures. fluorochem.co.uk The inclusion of fluorine in these blocks is particularly desirable as it can modulate properties like stability, reactivity, and lipophilicity with minimal steric impact. sigmaaldrich.com

In industrial processes, this compound is used in the synthesis of various organic compounds, including dyes and pigments. chemicalbook.com Its structure can be incorporated into larger molecules to create materials with specific colorimetric or functional properties. The synthesis of colored polymers, for instance, can involve the preparation of monomeric derivatives of a dye, which are then polymerized. mdpi.com The fluorinated pyridine structure of this compound makes it a candidate for creating such specialized monomers for high-performance materials. sigmaaldrich.commdpi.com

The broader category of fluorinated building blocks has significant applications in material chemistry, with polytetrafluoroethylene (PTFE) being a well-known example of a fluorinated polymer. sigmaaldrich.com The unique properties imparted by fluorine make these building blocks essential in creating advanced materials for various technical applications. ossila.com

Analytical Chemistry Applications (e.g., as a Standard)

In the field of analytical chemistry, high-purity chemical reagents are essential for developing and validating analytical methods. This compound is supplied by major chemical companies for use in laboratory and analytical settings. sigmaaldrich.comspectrumchemical.com It is available in high-purity forms (e.g., 97%), a critical requirement for analytical applications. sigmaaldrich.com

Given its stable and well-defined chemical structure, this compound can be used as a reference material or analytical standard. This would be particularly useful in methods like high-performance liquid chromatography (HPLC), gas chromatography (GC), or mass spectrometry (MS) for the qualitative identification or quantitative measurement of related fluorinated pyridine compounds in complex mixtures. Its use as a standard would allow for accurate calibration and validation of analytical instruments and methods developed for agrochemical, environmental, or industrial quality control.

Computational and Theoretical Investigations of 2 Fluoroisonicotinic Acid

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of 2-fluoroisonicotinic acid, dictated by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Calculations, often using basis sets like 6-311G(d,p), can determine the optimized molecular geometry, including bond lengths and angles. For a molecule like this compound, DFT studies would focus on the geometry of the pyridine (B92270) ring and the carboxylic acid group, as well as the influence of the fluorine substituent.

These calculations also provide insights into the electronic properties by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

ParameterDescriptionTypical Calculated Value (Example)
C-F Bond LengthThe distance between the carbon and fluorine atoms on the pyridine ring.~1.34 Å
C=O Bond LengthThe length of the carbonyl double bond in the carboxylic acid group.~1.21 Å
O-H Bond LengthThe length of the hydroxyl bond in the carboxylic acid group.~0.97 Å
C-C-N Bond AngleThe angle within the pyridine ring involving the nitrogen atom.~123°
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-7.0 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-1.5 eV
HOMO-LUMO GapThe energy difference between HOMO and LUMO.5.5 eV

Note: The values in the table are hypothetical examples based on DFT calculations for similar aromatic carboxylic acids and are for illustrative purposes.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis is the orientation of the carboxylic acid group relative to the pyridine ring.

Theoretical calculations can determine the potential energy surface for this rotation, identifying the most stable conformers (energy minima) and the energy barriers to their interconversion (transition states). Studies on similar substituted benzaldehydes and benzoates have shown that planar conformers are often the most stable, with the relative stability of different planar arrangements influenced by intramolecular interactions, such as hydrogen bonding or steric hindrance. In the case of this compound, calculations would explore the relative stability of conformers where the hydroxyl group of the carboxylic acid is oriented towards or away from the ring's nitrogen atom.

Molecular Dynamics Simulations to Understand Biological Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed, atomistic insights into how a molecule like this compound interacts with biological targets, such as proteins or nucleic acids.

In a typical MD simulation, the system (e.g., the ligand, its target protein, and surrounding water molecules) is modeled, and the trajectories of the atoms are calculated by solving Newton's equations of motion. This allows researchers to observe how the ligand binds to its target, the stability of the resulting complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed. Key analyses include root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. Such simulations are invaluable for understanding the mechanism of action and for the rational design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. The fundamental principle is that the structure of a molecule dictates its properties and activities.

The process of building a QSAR or QSPR model involves several steps:

Data Collection : A dataset of compounds with known activities or properties is assembled.

Descriptor Calculation : Molecular descriptors—numerical values that quantify different aspects of a molecule's structure—are calculated for each compound. These can range from simple properties like molecular weight to complex quantum chemical parameters.

Model Development : Statistical or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity or property.

Validation : The model's predictive power is rigorously tested using techniques like cross-validation and external validation with an independent test set.

For this compound, a QSAR model could be developed to predict the biological activity of a series of its derivatives, helping to prioritize which new compounds to synthesize and test. A QSPR model could be used to predict properties like solubility or lipophilicity.

Descriptor ClassExamplesDescription
1D DescriptorsMolecular Weight, Atom CountBased on the molecular formula, without geometric information.
2D DescriptorsTopological Polar Surface Area (tPSA), LogPBased on the 2D representation of the molecule, including connectivity.
3D DescriptorsMolecular Volume, Surface AreaBased on the 3D coordinates of the atoms, requiring a defined conformation.
Electronic DescriptorsDipole Moment, HOMO/LUMO EnergiesDerived from quantum chemical calculations, describing electronic properties.

Ab Initio and Semi-Empirical Calculations for Reaction Mechanism Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms. Ab initio (from first principles) and semi-empirical methods can be used to map the potential energy surface of a chemical reaction involving this compound.

These calculations can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By determining the activation energy (the energy difference between reactants and the transition state), these methods can predict the feasibility and rate of a reaction. For instance, calculations could be used to investigate the mechanism of C-F bond activation in reactions of this compound, a process of significant interest in synthetic chemistry. Ab initio methods like Hartree-Fock (HF) are computationally intensive but highly accurate, while semi-empirical methods are faster and suitable for larger systems.

Prediction of Spectroscopic Signatures (e.g., Vibrational Characteristics)

Theoretical calculations can predict various spectroscopic properties of molecules, providing a valuable counterpart to experimental measurements. Vibrational spectroscopy (Infrared and Raman) is particularly well-suited to computational prediction.

Using methods like DFT, the vibrational frequencies of this compound can be calculated. These calculated frequencies correspond to specific molecular motions, such as the stretching of the C=O bond or the bending of the O-H group. By comparing the predicted spectrum with the experimental one, researchers can confidently assign the observed spectral bands to their underlying vibrational modes. This combined experimental and theoretical approach provides a detailed understanding of the molecule's structure and bonding. Calculated frequencies are often scaled by a constant factor to correct for approximations in the theoretical model and to achieve better agreement with experimental data.

Vibrational ModeTypical Experimental Wavenumber (cm⁻¹)Typical Calculated Wavenumber (cm⁻¹)Assignment
ν(O-H)~3000~3100O-H stretching in the carboxylic acid group.
ν(C=O)~1710~1750C=O stretching of the carbonyl group.
ν(C=C), ν(C=N)~1600~1620Pyridine ring stretching vibrations.
δ(O-H)~1410~1440In-plane O-H bending.
ν(C-F)~1250~1280C-F stretching vibration.

Note: The wavenumbers are illustrative examples based on data for similar molecules like 2-chloronicotinic acid and are not specific experimental values for this compound.

Future Directions and Emerging Research Areas

Integration of 2-Fluoroisonicotinic Acid in Advanced Synthesis Methodologies

The synthesis of this compound derivatives is expected to benefit significantly from the adoption of advanced methodologies like flow chemistry and biocatalysis, which offer advantages in efficiency, safety, and sustainability over traditional batch processing.

Flow Chemistry: This approach involves conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors. pharmasalmanac.comvapourtec.com The high surface-area-to-volume ratio in these systems allows for superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. pharmasalmanac.com For the synthesis of derivatives of this compound, flow chemistry can enable safer handling of hazardous reagents and exothermic reactions, which are common in fluorination chemistry. pharmasalmanac.comresearchgate.net The ability to telescope reactions—where reactive intermediates are generated and used in subsequent steps without isolation—further enhances efficiency. vapourtec.com

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers a green and highly selective alternative for chemical synthesis. illinois.educofc.edu While the natural metabolism of organofluorines is rare, research has demonstrated the feasibility of biocatalytic synthesis for fluorinated compounds like 2-fluoro-3-hydroxypropionic acid using engineered microorganisms. researchgate.net This precedent suggests a strong potential for developing enzymatic pathways for the synthesis and modification of this compound. Biocatalysis could be employed for stereoselective transformations, yielding chiral derivatives with specific biological activities, a task that is often challenging for traditional chemical methods. illinois.edu

Synthesis MethodologyKey Advantages for this compound Derivatives
Flow Chemistry Enhanced safety with hazardous reagents, precise control over reaction conditions, improved yield and purity, potential for automated and telescoped synthesis. pharmasalmanac.comvapourtec.com
Biocatalysis High selectivity (regio- and stereoselectivity), environmentally sustainable (mild conditions, reduced waste), potential for novel transformations. cofc.eduresearchgate.net

Expanding the Scope of Biological Targets for this compound Derivatives

Derivatives of pyridine (B92270) carboxylic acids, including nicotinic and isonicotinic acids, have shown a broad range of biological activities, functioning as inhibitors for various enzymes. dovepress.com Future research will likely focus on systematically exploring derivatives of this compound against a wider array of biological targets to develop new therapeutic agents.

The core structure is a versatile scaffold for designing inhibitors for enzymes implicated in numerous diseases. For instance, related nicotinic acid derivatives have been investigated for their potential to inhibit tubulin polymerization, a target for anticancer drugs. chemicalbook.commdpi.com Other potential targets for which pyridine-based compounds have shown inhibitory activity include:

Urease: Relevant for treating infections by pathogens like Helicobacter pylori. dovepress.com

Tyrosinase: A target for agents addressing hyperpigmentation. dovepress.com

Cyclooxygenase-2 (COX-2): An established target for anti-inflammatory drugs. dovepress.com

Histone Demethylases: Implicated in epigenetic regulation and cancer. dovepress.com

Kinases: Such as Bcr-Abl tyrosine kinase and c-Met kinase, which are crucial targets in oncology. dovepress.com

Systematic screening of libraries of this compound amides, esters, and heterocyclic derivatives against these and other enzyme families could lead to the discovery of novel drug candidates.

Rational Design of Multi-Functional Materials Incorporating this compound

The rigid structure and functional groups (carboxylic acid and pyridine nitrogen) of this compound make it an excellent building block, or "ligand," for the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. Research on the closely related 5-fluoronicotinic acid has already demonstrated its utility in creating diverse metal-organic networks. researchgate.net

MOFs are crystalline materials consisting of metal ions or clusters linked by organic ligands. By carefully selecting the metal center and modifying the this compound ligand, materials with tailored properties can be designed for specific applications:

Selective Adsorption: Materials can be engineered with specific pore sizes and chemical environments for the selective capture of gases (e.g., CO2) or pollutants from water. nih.gov

Catalysis: The framework can incorporate catalytically active metal sites for promoting specific chemical reactions.

Sensing: The material's optical or electronic properties could change upon interaction with specific molecules, enabling its use as a chemical sensor.

The presence of the fluorine atom can introduce unique properties, such as hydrophobicity and altered electronic characteristics, into the resulting material, potentially enhancing its performance and stability.

Potential Application AreaDesign PrincipleRole of this compound
Gas Storage/Separation Tuning pore size and surface chemistry.Acts as a rigid organic linker to build a porous framework. researchgate.net
Heterogeneous Catalysis Incorporating active metal sites.Forms a stable structure that supports and isolates catalytic centers.
Chemical Sensing Creating binding sites that induce a detectable signal change.Provides specific interaction points within the material's pores.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and discovery of novel molecules and materials. nih.gov These approaches can be applied to this compound and its derivatives to predict their properties and guide experimental efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing.

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. nih.gov It can be used to predict the binding affinity and orientation of this compound derivatives to various enzymes, helping to elucidate their mechanism of action and guide the design of more potent inhibitors. nih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net This can provide insights into reaction mechanisms for synthesizing new derivatives and help in the rational design of materials with specific electronic or optical properties.

Collaborative Research Opportunities and Interdisciplinary Studies

The full potential of this compound can best be realized through collaborative efforts that bridge multiple scientific disciplines. The complexity of moving from a basic chemical building block to a functional drug or material necessitates a convergence of expertise.

Future progress will rely on partnerships between:

Synthetic Chemists: To develop novel, efficient synthetic routes using techniques like flow chemistry and biocatalysis.

Medicinal Chemists and Biologists: To design and screen derivative libraries against new biological targets and evaluate their therapeutic potential.

Materials Scientists: To construct and characterize novel functional materials like MOFs for applications in catalysis and separation.

Computational Chemists: To apply predictive modeling to guide the design of new molecules and materials, reducing the trial-and-error of experimental work.

Such interdisciplinary studies will create a synergistic research environment, accelerating innovation and expanding the application landscape for this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoroisonicotinic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves fluorination of isonicotinic acid derivatives via halogen exchange reactions or direct fluorination using agents like Selectfluor. Hydrothermal methods are common for coordination polymers, where this compound acts as a ligand. Key parameters include temperature (120–160°C), solvent polarity, and pH, which affect crystallinity and ligand coordination modes .
  • Characterization : Confirm purity via 1H^1\text{H}/19F^{19}\text{F} NMR and elemental analysis. X-ray crystallography (e.g., OLEX2 software ) validates structural configurations.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substitution patterns, while 1H^1\text{H} NMR resolves proton environments.
  • X-ray Diffraction (XRD) : Resolves crystal structures of coordination polymers, highlighting ligand-metal binding modes (e.g., Ag(I)/Cd(II) complexes ).
  • Luminescence Spectroscopy : Measures emission spectra (e.g., 450–500 nm for Cd(II) complexes ).

Q. What are the primary applications of this compound in materials science?

  • Applications :

  • Coordination Polymers : Serves as a rigid ligand for Ag(I)/Cd(II) complexes with tunable luminescence .
  • Perovskite Solar Cells (PSCs) : Enhances interfacial passivation in n-i-p PSCs, improving power conversion efficiency (PCE) by reducing surface defects .

Advanced Research Questions

Q. How do structural variations in this compound derivatives impact their coordination chemistry and functional properties?

  • Methodology : Compare crystal structures (e.g., CCDC data ) to analyze how fluorination position (2- vs. 3-/4-fluoro) alters ligand geometry and metal-ligand bond angles. Density Functional Theory (DFT) calculations predict electronic effects on charge transfer in coordination polymers .

Q. What experimental strategies address contradictions in reported luminescent properties of this compound-based complexes?

  • Analysis : Discrepancies in emission wavelengths (e.g., 450 nm vs. 520 nm) may arise from solvent polarity, counterion effects, or crystal packing. Replicate studies under controlled conditions (e.g., inert atmosphere, fixed humidity) and use time-resolved fluorescence to distinguish intrinsic vs. environmental effects .

Q. How can researchers optimize the role of this compound in perovskite solar cells to balance stability and efficiency?

  • Experimental Design :

  • Surface Passivation : Apply thin-film deposition (spin-coating) with varying ligand concentrations (0.1–1.0 mM) to assess defect passivation via XPS and SEM .
  • Stability Testing : Expose PSCs to accelerated aging (85°C/85% RH) and monitor PCE degradation using J-V curves .

Q. What are the challenges in synthesizing high-purity this compound, and how can purification protocols be improved?

  • Challenges : Fluorine’s high electronegativity can lead to side reactions (e.g., dehalogenation).
  • Solutions : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures. Validate purity via HPLC-MS .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting data on the magnetic properties of this compound complexes?

  • Best Practices :

  • Tabulate raw data (e.g., magnetic susceptibility vs. temperature) in supplementary materials .
  • Discuss potential sources of error (e.g., sample orientation in SQUID magnetometry) and compare results with analogous non-fluorinated complexes .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound?

  • Framework Application :

  • PICO : Population (e.g., perovskite films), Intervention (this compound treatment), Comparison (untreated films), Outcome (PCE improvement) .
  • FINER : Ensure questions are Feasible (e.g., lab-scale synthesis), Novel (e.g., unexplored fluorination sites), and Relevant (energy storage applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Fluoroisonicotinic acid
Reactant of Route 2
2-Fluoroisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.